molecular formula C9H14O B1142090 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne CAS No. 114311-70-5

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Cat. No. B1142090
M. Wt: 138.21
InChI Key:
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Description

2'-Deoxyguanosine-5'-triphosphate trisodium salt (dGTP) is a nucleotide used in the synthesis of DNA. It is one of the four building blocks of DNA, alongside adenosine, cytidine, and thymidine triphosphates. dGTP is essential for DNA polymerization processes, where it serves as a substrate for DNA polymerase enzymes during DNA replication and repair.

Synthesis Analysis

The synthesis of dGTP involves enzymatic or chemical methods, starting from nucleosides such as deoxyguanosine. Chemical phosphorylation techniques can produce triphosphate forms, including the use of phosphorous oxychloride for monophosphorylation, followed by reaction with tributylammonium pyrophosphate and subsequent hydrolysis (KoreAnilkumar et al., 2013).

Molecular Structure Analysis

The molecular structure of dGTP has been extensively studied, revealing the importance of its conformation for DNA synthesis. The guanine base adopts an anti conformation around the C(1')-N(9) bond, essential for fitting into the DNA structure during replication (Seshadri & Viswamitra, 1974).

Chemical Reactions and Properties

dGTP participates in various chemical reactions, primarily in the polymerization process to form DNA strands. Its incorporation into DNA is catalyzed by DNA polymerases, which select dGTP based on complementary base pairing with cytosine in the DNA template. The specificity and efficiency of this process are crucial for the fidelity of DNA replication.

Physical Properties Analysis

The physical properties of dGTP, such as solubility, stability, and melting point, are influenced by its molecular structure and the presence of the triphosphate group. dGTP's solubility in water and its stability under physiological conditions enable its biological role in cellular processes.

Chemical Properties Analysis

The chemical properties of dGTP include its reactivity towards enzymes and other nucleic acids. Its role as a substrate for DNA polymerases highlights its chemical reactivity, essential for the enzymatic processes of DNA replication and repair.

Scientific Research Applications

Synthesis and Chemical Properties

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a compound that has been explored in the context of organic synthesis and chemical properties. A notable study involves the stereoselective halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol, leading to the formation of (E)-1-halo-6,6-dimethyl-2-hepten-4-yne, a key intermediate for the synthesis of terbinafine, an antifungal agent. This process demonstrated good yield and stereoselectivity, highlighting the compound's relevance in medicinal chemistry (Chou, Tseng, & Chen, 2000).

Catalysis and Material Science

Another research application focuses on the modification of (poly)siloxanes via hydrosilylation catalyzed by rhodium complexes in ionic liquids. The study successfully synthesized heptyl and glycidyloxy functional (poly)siloxanes and silicone polyethers with high yield and selectivity. This catalytic system based on rhodium siloxide can be easily separated from the product and reused, indicating its potential for sustainable chemistry and material science applications (Marciniec, Maciejewski, Szubert, & Kurdykowska, 2006).

Advanced Organic Synthesis Techniques

The research on 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne also extends to advanced organic synthesis techniques. For instance, the intramolecular Pauson–Khand (PK) reaction of various substrates including 4-ethynyl-octa-1,7-dienes and 5-ethynyl-nona-1,8-dienes has been reported. This process yields bicyclo[3.3.0]oct-1-en-3-ones and is significant for the preparation of new and useful building blocks for the synthesis of angularly fused triquinanes, showcasing the compound's role in synthesizing complex molecular architectures (Marco-Contelles, Ruiz-Caro, Mainetti, Devin, Fensterbank, & Malacria, 2002).

properties

IUPAC Name

(E)-6,6-dimethylhept-2-en-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALYLLJOCKLAGD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

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